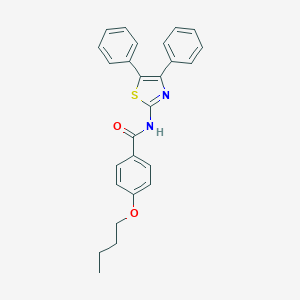

4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . This compound has a molecular formula of C26H24N2O2S .

Molecular Structure Analysis

The molecular structure of “4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications

Pharmaceutical Research

This compound has shown promise in the development of new medications due to its structural similarity to other thiazole derivatives known for their therapeutic effects. Thiazoles are integral in drugs with analgesic and anti-inflammatory properties . The unique structure of this compound could lead to the synthesis of novel drugs targeting these areas.

Industrial Applications

Thiazole compounds are utilized in various industrial applications, including the synthesis of dyes, vulcanization accelerators for rubber, and as corrosion inhibitors. The subject compound could be explored for similar uses, contributing to the development of new materials or processes .

Biotechnological Research

In biotechnology, thiazole derivatives are often investigated for their role in enzyme inhibition, which can be pivotal in understanding disease mechanisms or developing new biocatalysts. This compound could be a candidate for such studies, potentially leading to breakthroughs in biotechnological applications .

Material Science

The compound’s potential in material science lies in its molecular structure, which could be incorporated into polymers or coatings to impart specific characteristics like increased durability or chemical resistance. Research could explore its integration into new composite materials or as a functional additive .

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes at the molecular and cellular levels .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2S/c1-2-3-18-30-22-16-14-21(15-17-22)25(29)28-26-27-23(19-10-6-4-7-11-19)24(31-26)20-12-8-5-9-13-20/h4-17H,2-3,18H2,1H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRFZAVRCLDMMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)

![N-cyclohexyl-N-[2-(1-naphthyloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B420702.png)

![Bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] 2-butenedioate](/img/structure/B420705.png)

![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)

![2-{[3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B420723.png)

![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-1,3,4,2-oxadiazaphosphol-2(3H)-yl)propanohydrazide](/img/structure/B420725.png)

![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)